molecular formula C9H7NO3S B3022267 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione CAS No. 265312-60-5

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione

Cat. No.: B3022267
CAS No.: 265312-60-5
M. Wt: 209.22 g/mol
InChI Key: WAYQKVSKSDCGSG-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione (CAS 265312-60-5) is a high-value benzothiazole derivative serving as a critical synthetic intermediate in global pharmaceutical and research industries. This compound, with a molecular formula of C9H7NO3S and a molecular weight of 209.22 g/mol, is supplied at high purity levels (NLT 95% to 98%) to ensure consistency in experimental outcomes . Its structure features a dione functionalization, making it a versatile precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . As a specialized building block, its research value lies in its application in medicinal chemistry and drug discovery programs. The benzothiazole core is a privileged scaffold in medicinal chemistry, and the 4,7-dione moiety provides reactive handles for further chemical modification, enabling the exploration of novel chemical space . Researchers utilize this compound to create libraries of derivatives for biological screening. It requires specific handling and storage conditions, recommended to be sealed in a dry environment and stored at 2-8°C to maintain its stability and purity over time . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, state, national, and industry regulations.

Properties

IUPAC Name

5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-4-10-7-8(12)6(13-2)3-5(11)9(7)14-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYQKVSKSDCGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333096
Record name 5-Methoxy-2-methyl-1,3-benzothiazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265312-60-5
Record name 5-Methoxy-2-methyl-4,7-benzothiazoledione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265312-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-1,3-benzothiazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione can be achieved through several methods. One common approach involves the reaction of 2-methylbenzothiazole with methoxy-substituted reagents under controlled conditions. The reaction typically requires a catalyst, such as copper, and may be conducted under microwave heating to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics.

Enzyme Inhibition

Investigations into the inhibitory effects of this compound on specific enzymes have shown promising results. For instance, derivatives of this compound were found to inhibit α-chymotrypsin, indicating potential applications in designing enzyme inhibitors for therapeutic purposes.

Anticancer Properties

Benzothiazole derivatives, including this compound, have been recognized for their anticancer activities. Studies focusing on these compounds have demonstrated efficacy against various cancer types such as colon, liver, ovarian, and breast cancers . The compound's ability to act as a FOXM1 inhibitor further emphasizes its potential in cancer therapy .

Anti-Tubercular Activity

Research has highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis. The synthesis of new derivatives has shown improved anti-tubercular activity compared to standard drugs . These findings suggest that this compound could play a significant role in combating tuberculosis.

Molecular Docking Studies

Molecular docking studies have indicated that this compound has strong binding affinities to specific protein targets involved in disease pathways. This characteristic positions it as a valuable scaffold for drug design aimed at targeting these proteins effectively.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods such as condensation reactions involving thiazolidine derivatives. The resulting compounds can exhibit varying biological activities based on their structural modifications .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
BenzothiazoleBasic structure without substituentsFound in many pharmaceuticals
2-Amino-benzothiazoleAmino group at the 2-positionEnhanced biological activity
BenzothiadiazoleContains two nitrogen atoms in the ringPotential use in dye applications
Thiazolidine derivativesContains thiazolidine ringKnown for anti-tubercular activity

The unique substitutions present in this compound enhance its reactivity and bioactivity compared to other benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features and Substituent Effects

  • Methyl group (C2): Less metabolically stable than trifluoromethyl (CF₃) but simpler to synthesize .
  • Benzimidazole-4,7-dione Derivatives (e.g., 5,6-dichloro-2-methylbenzimidazole-4,7-dione (9a)) :

    • Chloro groups (C5/C6) : Electron-withdrawing, increasing electrophilicity and reactivity in substitution reactions.
    • Methyl vs. CF₃ at C2 : CF₃ derivatives (e.g., 11a) exhibit higher metabolic stability due to resistance to oxidative metabolism .

Table 1: Substituent Effects on Key Properties

Compound Substituents (Positions) Metabolic Stability Bioactivity Highlights
5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione 5-OCH₃, 2-CH₃ Moderate Unknown (structural analog data)
5,6-Dichloro-2-methylbenzimidazole-4,7-dione (9a) 5,6-Cl, 2-CH₃ Low P2X3R antagonism (IC₅₀ ~100 nM)
5,6-Dichloro-2-CF₃-benzimidazole-4,7-dione (9b) 5,6-Cl, 2-CF₃ High Improved metabolic stability
2-Methyl-5-(p-tolylamino)benzo[d]thiazole-4,7-dione 5-NH(p-tolyl), 2-CH₃ Moderate Potential kinase inhibition

Biological Activity

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione (commonly referred to as BN-82685) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by the following chemical properties:

PropertyDescription
Molecular Formula C₁₂H₁₅N₃O₂S
Molecular Weight 265.33 g/mol
IUPAC Name 5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione
CAS Number 477603-18-2

The biological activity of this compound primarily involves the inhibition of CDC25 phosphatases. These enzymes are critical for cell cycle regulation; their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound exhibits potent inhibitory effects on CDC25A, CDC25B, and CDC25C with IC50 values in the nanomolar range.

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
  • Methods Used : MTT assay for cell proliferation, ELISA for inflammatory cytokines (IL-6 and TNF-α), flow cytometry for apoptosis and cell cycle analysis, and Western blot for protein expression .

Results Summary :

  • Inhibition of Cell Proliferation : Significant reduction in cell viability across tested lines.
  • Anti-inflammatory Effects : Decreased levels of IL-6 and TNF-α in treated macrophages.
  • Apoptosis Induction : Promoted apoptosis in cancer cells at concentrations of 1, 2, and 4 μM.
  • Cell Cycle Arrest : Induced G1 phase arrest in cancer cells.

Case Studies

  • Study on Dual Action Against Cancer :
    • A study synthesized a series of benzothiazole derivatives including BN-82685. The active compound demonstrated both anticancer and anti-inflammatory activities.
    • Findings indicated that BN-82685 significantly inhibited the proliferation of A431, A549, and H1299 cells while also reducing inflammatory cytokine levels .
  • Mechanistic Insights into Cancer Therapy :
    • Research highlighted BN-82685's ability to inhibit AKT and ERK signaling pathways in cancer cells, providing a novel approach to target both survival mechanisms of tumor cells and the inflammatory environment that supports tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione, and what key reaction conditions optimize yield?

  • Methodological Answer : Synthesis often involves cyclocondensation or cyclization reactions. For example, thiosemicarbazides can react with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–3 hours) to form thiazolidinone derivatives . Key conditions include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid), temperature control (reflux at ~110°C), and solvent selection (polar aprotic solvents like DMF enhance reactivity). Post-reaction recrystallization in DMF-ethanol improves purity .

Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical for molecular weight and composition validation. For example, HRMS (EI, 70 eV) provides precise mass data (e.g., calculated vs. experimental values for C₁₈H₁₇NO₃: 295.3 vs. 295.12) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H- and ¹³C-NMR, resolves substituent positions and electronic environments, such as methoxy group shifts (δ ~3.8 ppm for -OCH₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Store in tightly sealed containers in cool, ventilated areas away from heat/light. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods, and ensure spill kits are available. These protocols align with SDS guidelines for structurally related benzo[d]thiazoles .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during characterization?

  • Methodological Answer : Cross-validate using complementary techniques:

  • IR spectroscopy identifies functional groups (e.g., dione C=O stretches at ~1700 cm⁻¹).
  • X-ray crystallography resolves ambiguities in molecular geometry.
  • Repeat experiments under controlled conditions (e.g., anhydrous solvents) to minimize artifacts. Discrepancies between calculated and experimental HRMS values (e.g., ±0.05 Da) may arise from isotopic abundance or ionization efficiency, requiring calibration with internal standards .

Q. What mechanistic strategies elucidate cyclization pathways in benzo[d]thiazole derivatives?

  • Methodological Answer : For acid-mediated cyclization (e.g., forming oxadiazinane-4-thiones), monitor reaction progress via TLC and isolate intermediates. Protonation of thiourea intermediates (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas) by acetic acid triggers nucleophilic attack, forming six-membered rings. Kinetic studies (variable-temperature NMR) and density functional theory (DFT) simulations can map transition states .

Q. How do substituents on the aryl group influence the reactivity of the dione moiety in nucleophilic reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring increase electrophilicity of the dione, accelerating nucleophilic additions (e.g., with amines or thiols). Steric effects from ortho-substituents may hinder access to the reactive site. Reactivity trends can be quantified via Hammett plots using substituent σ constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione
Reactant of Route 2
5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione

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